molecular formula C7H11ClN2 B2853953 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride CAS No. 78520-29-3

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride

Cat. No. B2853953
CAS RN: 78520-29-3
M. Wt: 158.63
InChI Key: KAWYASGZISVRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, also known as THB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THB is a heterocyclic compound that contains a benzimidazole ring and a tetrahydrofuran ring. In

Scientific Research Applications

Comprehensive Analysis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride Applications

Selective COX-2 Inhibition for Anti-Inflammatory Applications: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives have been synthesized to evaluate their biological activities as selective cyclooxygenase-2 (COX-2) inhibitors . These compounds are particularly significant in the treatment of inflammation and inflammation-associated disorders, offering potential therapeutic benefits with reduced gastrointestinal toxicities compared to non-selective COX inhibitors.

Cancer Research and Angiogenesis: The COX-2 isozyme, which can be selectively inhibited by 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives, is implicated in cancer and angiogenesis . This suggests a role for these compounds in cancer treatment strategies, possibly slowing the progression of tumors and reducing the formation of new blood vessels that feed cancer growth.

Alzheimer’s Disease Progression: Recent studies indicate that selective COX-2 inhibitors, which can be designed using the 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole scaffold, may slow the progress of Alzheimer’s disease without causing gastrointestinal damage . This opens up a promising avenue for the development of new treatments for neurodegenerative diseases.

Synthesis of Natural Product Analogues: The compound has been used in the synthesis of terrazoanthine natural products, which are a family of 2-aminoimidazole alkaloids isolated from marine invertebrates . These natural products have various biological activities and the synthetic analogues could lead to new pharmaceuticals.

Development of Antibacterial and Antifungal Agents: Derivatives of 1H-benzo[d]imidazole, which include the 4,5,6,7-tetrahydro variant, have shown potential as antibacterial and antifungal agents . This application is crucial in the ongoing battle against resistant strains of bacteria and fungi.

Medicinal Chemistry: Bioisostere Replacement: The structure of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole allows it to act as a bioisostere, replacing groups like guanidine, benzamidine, and triazole in biologically active compounds . This property is valuable for the design of new drugs with improved efficacy and reduced side effects.

Chemical Reactant for Imidazolylnitroquinoxalinedione Synthesis: This compound serves as a useful reactant for the preparation of imidazolylnitroquinoxalinedione, a compound with potential pharmacological applications .

Exploration of Molecular Interactions: Due to its ability to form multiple hydrogen bonds, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is an interesting candidate for studying interactions with biological targets containing glutamate and aspartate residues . This can lead to a better understanding of molecular recognition processes in biological systems.

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h5H,1-4H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLWNEUASQXDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride

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